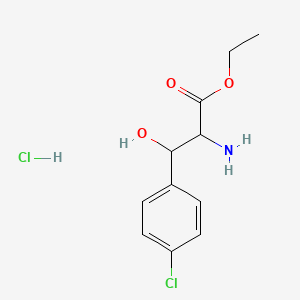

Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride

Description

Properties

IUPAC Name |

ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3.ClH/c1-2-16-11(15)9(13)10(14)7-3-5-8(12)6-4-7;/h3-6,9-10,14H,2,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJQWNMGDYWQHCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=C(C=C1)Cl)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2031259-14-8 | |

| Record name | ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate, 4-chlorobenzaldehyde, and ammonium acetate.

Condensation Reaction: The first step involves a condensation reaction between ethyl acetoacetate and 4-chlorobenzaldehyde in the presence of a base, such as sodium ethoxide, to form ethyl 2-(4-chlorophenyl)-3-oxobutanoate.

Amination: The intermediate product is then subjected to amination using ammonium acetate to introduce the amino group, resulting in the formation of ethyl 2-amino-3-(4-chlorophenyl)-3-oxobutanoate.

Reduction: The final step involves the reduction of the keto group to a hydroxyl group using a reducing agent, such as sodium borohydride, to yield Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate.

Hydrochloride Formation: The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Ester Group Reactivity

The ethyl ester moiety undergoes characteristic nucleophilic acyl substitution reactions:

-

Hydrolysis proceeds via base-catalyzed cleavage of the ester bond, yielding the carboxylic acid .

-

Hydrazinolysis replaces the ethoxy group with a hydrazide functionality, useful for further derivatization .

Amino Group Reactions

The primary amino group participates in condensation and acylation reactions:

-

Acylation enhances stability and modifies solubility.

-

Schiff bases serve as intermediates for heterocyclic synthesis.

Hydroxy Group Transformations

The tertiary β-hydroxy group exhibits limited oxidation potential but undergoes etherification and esterification:

| Reaction Type | Reagents/Conditions | Product | Citation |

|---|---|---|---|

| Etherification | Trichloroacetonitrile, BF₃·Et₂O | Trichloroacetimidate ether | |

| Esterification | Acetic anhydride, pyridine | Acetylated hydroxypropanoate |

Chlorophenyl Ring Modifications

The 4-chlorophenyl group participates in electrophilic aromatic substitution (EAS), though reactivity is reduced due to the electron-withdrawing Cl substituent:

| Reaction Type | Reagents/Conditions | Product | Citation |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro-4-chlorophenyl derivative | |

| Suzuki Coupling | Aryl boronic acids, Pd(PPh₃)₄ | Biaryl derivatives |

-

Nitration occurs at the meta position relative to Cl.

-

Cross-coupling reactions expand aromatic diversity for structure-activity studies.

Multi-Step Synthetic Pathways

The compound serves as a precursor in multi-step syntheses:

-

Trichloroacetimidate Formation : Reaction with trichloroacetonitrile yields intermediates for C–C bond formation .

-

Peptide Analog Synthesis : Coupling with amino acids via DCC generates bioactive analogs .

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride has been investigated for its anticancer properties. Studies have shown that derivatives of this compound can act as potent histone deacetylase inhibitors (HDACIs), which are crucial in cancer therapy due to their ability to induce cell cycle arrest and apoptosis in cancer cells.

Case Study: HDAC Inhibition

A series of compounds based on structural modifications of similar chlorophenyl derivatives demonstrated significant antiproliferative activity against HeLa cells, with IC50 values ranging from 0.69 to 11 μM. These findings suggest that this compound may serve as a lead compound for developing new anticancer agents .

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress is of particular interest.

Metabolic Regulation

Another promising application of this compound is in the regulation of lipid metabolism. Studies have shown that related compounds can significantly lower serum cholesterol and triglyceride levels in animal models.

Case Study: Lipid Regulation

In experiments with Sprague-Dawley rats, a related compound reduced serum cholesterol by 23% and triglycerides by 35% at a dietary concentration of 0.05%. Such findings indicate the potential for developing this compound as a therapeutic agent for hyperlipidemia and related metabolic disorders .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The presence of the amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions with the enzyme’s active site residues.

Comparison with Similar Compounds

Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate (CAS: 1498207-35-4)

- Molecular Formula: C₁₁H₁₃ClFNO₃

- Key Differences: Substitution of a fluorine atom at the 3-position of the phenyl ring, creating a dihalogenated (Cl, F) aromatic system. Reduced molecular weight (compared to C₁₁H₁₅Cl₂NO₃) due to fluorine’s lower atomic mass.

- Increased metabolic stability due to fluorine’s resistance to oxidative degradation .

Ethyl 3-amino-4-chlorophenyl-2-methylpropanoate

- Key Differences: Methyl group replaces the hydroxyl group on the propanoate chain. Chlorine is retained at the para position.

- Implications: Reduced hydrogen-bonding capacity, lowering aqueous solubility compared to the target compound .

Ethyl 3-amino-3-(4-isopropoxyphenyl)propanoate Hydrochloride (CAS: 945419-73-8)

- Key Differences :

- Isopropoxy group replaces the hydroxyl and para-chlorine substituents.

- Bulkier substituent increases steric hindrance.

- Implications: Higher lipophilicity due to the isopropoxy group, favoring blood-brain barrier penetration . Potential for altered metabolic pathways (e.g., esterase resistance) .

(S)-Ethyl 2-amino-3-(4-chlorophenyl)propanoate Hydrochloride

- Key Differences: Lacks the hydroxyl group on the propanoate chain. Specific (S)-enantiomer configuration.

- Implications :

Data Table: Structural and Functional Comparisons

Biological Activity

Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C11H15ClNO3

- Molecular Weight : 280.14 g/mol

- CAS Number : 2031259-14-8

The compound features an ethyl ester moiety linked to a 4-chlorophenyl group and an amino-hydroxypropanoate structure, which is crucial for its biological activity.

This compound has been studied for its role as a histone deacetylase inhibitor (HDACI). HDACIs are known to influence gene expression by altering chromatin structure, which can lead to antiproliferative effects in cancer cells.

Key Mechanisms:

- Inhibition of HDAC Activity : The compound exhibits significant inhibition of HDACs, leading to accumulation of acetylated histones and modulation of gene expression related to cell cycle regulation and apoptosis.

- Induction of Apoptosis : Through molecular docking studies, it has been shown that this compound can induce apoptosis in cancer cell lines such as HeLa and HCT-116, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antiproliferative Effects

The following table summarizes the antiproliferative activity of this compound against various cancer cell lines:

These results indicate that the compound is particularly effective against HeLa cells, suggesting a promising avenue for further development in cancer therapy.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Study on HDAC Inhibition : A series of derivatives based on the structure of Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate were synthesized and evaluated for HDAC inhibition. Among these, several compounds showed enhanced potency, indicating that modifications to the core structure can lead to improved biological activity .

- Molecular Docking Studies : Computational analyses have demonstrated that Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate binds effectively to HDAC active sites, supporting its role as a potential therapeutic agent in oncology .

- Comparative Analysis with Other Compounds : In comparative studies against known HDAC inhibitors, Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate exhibited superior selectivity indexes and lower cytotoxicity profiles, making it a candidate for further clinical evaluation .

Q & A

Basic: What are the optimal synthetic routes for Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves esterification of the corresponding carboxylic acid precursor, followed by introduction of the 4-chlorophenyl group and amino-hydroxypropanoate moiety. Key steps include:

- Protection of functional groups : Use tert-butyloxycarbonyl (Boc) or benzyl groups to prevent side reactions during amide bond formation .

- Coupling reagents : Employ carbodiimides (e.g., EDC/HOBt) for efficient condensation of intermediates .

- Purification : Recrystallization from ethanol/water mixtures or chromatography (silica gel, reverse-phase HPLC) ensures ≥98% purity .

- Yield optimization : Reaction temperature (0–5°C for sensitive steps) and stoichiometric ratios (1.2 equivalents of 4-chlorophenyl precursors) minimize byproducts .

Basic: What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- NMR spectroscopy :

- Mass spectrometry : ESI-MS (e.g., m/z 245.2 [M+H]+) corroborates molecular weight .

- Elemental analysis : Match experimental C/H/N/Cl% with theoretical values to assess purity .

Advanced: How can X-ray crystallography resolve the stereochemistry of this compound, and what challenges arise due to its chiral centers?

Methodological Answer:

- Crystallization : Grow single crystals via slow evaporation of saturated solutions in ethanol/water (1:1) at 4°C .

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) and SHELXL for refinement. The hydroxy and amino groups may form hydrogen bonds, stabilizing the crystal lattice .

- Challenges :

Advanced: What methodologies are recommended for analyzing potential polymorphic forms under varying crystallization conditions?

Methodological Answer:

- Screening : Use solvents of varying polarity (e.g., acetone, DMSO, hexane) and cooling rates (0.1–5°C/min) to induce polymorphism .

- Characterization :

- Stability studies : Store polymorphs at 40°C/75% RH for 4 weeks and monitor phase transitions via PXRD .

Advanced: How can researchers address discrepancies in reported melting points or spectral data across studies?

Methodological Answer:

- Purity verification : Reanalyze samples via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to rule out impurities affecting melting points .

- Instrument calibration : Standardize DSC and NMR spectrometers using reference compounds (e.g., indium for DSC) .

- Solvent effects : Document crystallization solvents, as residual DMSO or ethanol can alter thermal properties .

Basic: What are the best practices for ensuring enantiomeric purity during synthesis?

Methodological Answer:

- Chiral resolution : Use (R)- or (S)-mandelic acid derivatives to separate enantiomers via diastereomeric salt formation .

- Chiral chromatography : Employ Chiralpak IA or IB columns with hexane/isopropanol (90:10) mobile phase to achieve >99% ee .

- Circular dichroism (CD) : Monitor optical activity ([α]D = -6.3° to -7.3° in H2O) to confirm configuration .

Advanced: How does the 4-chlorophenyl group influence the compound's reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

- Electronic effects : The electron-withdrawing Cl substituent deactivates the phenyl ring, reducing electrophilic substitution reactivity. Hammett σ constants (σpara = 0.23) predict slower nitration compared to non-halogenated analogs .

- Steric effects : The para-Cl group minimally hinders nucleophilic attack at the ester carbonyl, enabling aminolysis reactions with primary amines .

- Mechanistic studies : Use DFT calculations (B3LYP/6-31G*) to model transition states and compare reaction rates with 4-methylphenyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.